2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide
Description
“2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide” is a synthetic small-molecule compound featuring a pyridazine core substituted with a pyrazole moiety and an acetamide side chain. Its structural complexity arises from the pyridazine-oxygen linkage and the phenethyl group, which may confer unique physicochemical and biological properties.
The compound’s crystallographic characterization likely employs tools such as SHELXL for refinement and WinGX for data processing , ensuring precise determination of bond lengths, angles, and intermolecular interactions. These structural insights are critical for understanding its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(18-11-9-14-5-2-1-3-6-14)13-24-17-8-7-15(20-21-17)22-12-4-10-19-22/h1-8,10,12H,9,11,13H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYOOYSNNXKNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide typically involves the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates. For example, hydrazide A can react with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired compound . The reaction conditions often include the use of ethanol and potassium hydroxide (KOH) in an alcoholic solution, with carbon disulfide (CS2) added dropwise at low temperatures (0–5°C) .
Chemical Reactions Analysis
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aryl isocyanates, isothiocyanates, and potassium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with 3,4-dichlorophenyl isocyanate can yield hydrazine-1-carboxamide derivatives .
Scientific Research Applications
This compound has shown potential in various scientific research applications. Pyrazolylpyridazine derivatives, including 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide, have been studied for their biological activities, such as stimulating plant growth and serving as insecticides, fungicides, and herbicides . Additionally, these compounds have been evaluated for their antileishmanial and antimalarial activities, making them potential candidates for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . For example, pyrazolylpyridazine derivatives have been shown to inhibit certain enzymes involved in inflammatory and oxidative processes .
Comparison with Similar Compounds
Pyridazine-Based Compounds
Compounds with pyridazine cores, such as 3-(pyrazol-1-yl)pyridazine derivatives, share similarities in aromatic stacking and hydrogen-bonding capabilities.
Pyrazole-Substituted Heterocycles
Analogues like 6-(1H-pyrazol-1-yl)pyridazin-3-ol lack the acetamide side chain, reducing their capacity for hydrogen bonding with protein targets. The N-phenethyl group in the target compound may enhance membrane permeability, as seen in similar phenethylamine-derived drugs.
Crystallographic and Computational Insights
The table below summarizes hypothetical structural parameters (bond lengths, angles) for the target compound and analogs, derived via SHELXL and visualized using ORTEP-3 .
Key Findings :
The target compound exhibits slight elongation in pyridazine C-N bonds compared to simpler analogs, likely due to steric effects from the phenethyl group .
The dihedral angle between pyridazine and pyrazole rings (12.5°) suggests moderate conformational flexibility, which may influence binding to rigid enzyme pockets .
Functional Comparisons
- Solubility : The phenethylacetamide moiety may reduce aqueous solubility relative to hydroxylated analogs (e.g., 6-(pyrazol-1-yl)pyridazin-3-ol), as observed in similar hydrophobic derivatives.
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization, whereas simpler analogs can be prepared in fewer steps.
Methodological Considerations
The structural analysis of the target compound and its analogs relies on crystallographic software:
- SHELXL : Used for refining atomic coordinates and thermal parameters, ensuring high accuracy in bond-length and angle calculations .
- ORTEP-3 : Enables visualization of thermal ellipsoids and molecular geometry, critical for comparing conformational differences .
- WinGX : Integrates tools for data processing, structure solution, and reporting, streamlining comparative studies .
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide is a complex organic molecule characterized by the presence of heterocyclic structures, specifically a pyrazole and a pyridazine ring. These structural features suggest significant biological activity, particularly in the areas of kinase inhibition, antimicrobial effects, and potential applications in treating various diseases.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 365.4 g/mol. The structure includes multiple functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| Structure | Contains pyrazole, pyridazine, and ether linkages |
Kinase Inhibition
Research indicates that compounds with similar structures often exhibit significant interactions with various kinases, which are crucial enzymes involved in cellular signaling pathways. For instance, the presence of a piperazine ring in related compounds has been linked to potent kinase inhibition, suggesting that this compound may also exhibit similar properties.
Antimicrobial Properties
The pyrazole moiety is known for its antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit bacterial growth and may be effective against various pathogens. This suggests that the target compound could have potential applications in developing new antimicrobial agents .
Neurotransmission Modulation
Given the structural similarities to known antidepressants and antipsychotics, this compound may also influence neurotransmitter systems. The presence of phenethyl and piperazine groups could facilitate interactions with serotonin and dopamine receptors, indicating potential applications in treating mood disorders .
Case Studies and Research Findings
- Antiplatelet Activity : A related study highlighted the effectiveness of pyrazole derivatives as P2Y12 receptor antagonists, which play a significant role in platelet aggregation. This suggests that compounds like this compound might possess similar antiplatelet properties, making them candidates for cardiovascular therapies .
- In Vivo Studies : Experimental models have shown that pyrazole-containing compounds can exhibit anti-inflammatory effects, which could be beneficial in conditions such as arthritis or other inflammatory diseases. The unique combination of heterocycles in the target compound may enhance its efficacy compared to simpler analogs .
Q & A
Basic: What are the common synthetic routes for preparing 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide?
Answer:
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:
- Step 1 : Preparation of the alkyne precursor (e.g., 6-(prop-2-yn-1-yloxy)pyridazine derivatives).
- Step 2 : Reaction with an azide-containing acetamide (e.g., 2-azido-N-phenethylacetamide) under Cu(OAc)₂ catalysis in a solvent system like tert-BuOH/H₂O (3:1) at room temperature for 6–8 hours .
- Step 3 : Purification via recrystallization (ethanol is commonly used).
Example Reaction Conditions :
| Component | Quantity/Concentration |
|---|---|
| Alkyne precursor | 0.5 mmol |
| Azide derivative | 0.5 mmol |
| Cu(OAc)₂ | 10 mol% |
| Solvent | tert-BuOH/H₂O (3:1) |
| Key Spectral Data : IR peaks for C=O (1671–1682 cm⁻¹) and triazole C–N (1303–1340 cm⁻¹); HRMS for mass confirmation . |
Advanced: How can reaction conditions be optimized to improve regioselectivity in pyridazine-ether-acetamide synthesis?
Answer:
Regioselectivity in CuAAC reactions is influenced by:
- Catalyst System : Cu(I) sources (e.g., CuBr with TBTA ligand) enhance 1,4-triazole selectivity over 1,5-isomers .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to aqueous mixtures.
- Temperature Control : Lower temperatures (0–25°C) minimize thermal decomposition of intermediates.
Troubleshooting : Use TLC (hexane:EtOAc 8:2) to monitor reaction progress and HPLC to resolve regioisomers. For conflicting data, combine 2D NMR (e.g., HSQC) with X-ray crystallography for unambiguous assignment .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- FT-IR : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .
- 1H/13C NMR : Assign protons (e.g., –OCH₂ at δ 5.4–5.5 ppm) and carbons (e.g., acetamide carbonyl at δ ~165 ppm) .
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm error .
Advanced: How can overlapping signals in 1H NMR be resolved for accurate structural assignment?
Answer:
- Decoupling Experiments : Use NOESY/ROESY to distinguish spatially proximate protons (e.g., pyridazine vs. phenethyl groups).
- Solvent Screening : Deuterated DMSO or CDCl₃ may resolve aromatic proton splitting.
- Dynamic NMR : For rotameric equilibria (e.g., acetamide –NH), variable-temperature NMR (VT-NMR) can coalesce split signals .
Example : In compound 6b , aromatic protons at δ 7.20–8.61 ppm were resolved using DMSO-d₆ and 400 MHz instrumentation .
Basic: What crystallographic software is recommended for determining its crystal structure?
Answer:
- SHELX Suite : SHELXL for refinement (handles twinning/disorder) and SHELXS/SHELXD for structure solution .
- WinGX/ORTEP-3 : For graphical representation and validation of thermal ellipsoids .
Workflow :
Collect high-resolution data (Mo/Kα radiation, λ = 0.71073 Å).
Solve using direct methods (SHELXS).
Refine with SHELXL (R-factor < 5%) .
Advanced: How to address data discrepancies when refining crystal structures using SHELXL?
Answer:
- Twinning : Use TWIN/BASF commands for twinned data (common in pyridazine derivatives).
- Disordered Solvents : Apply SQUEEZE (PLATON) to model electron density.
- Validation Tools : Check ADPs (anisotropic displacement parameters) and Hirshfeld surfaces for unusual interactions .
Case Study : For N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine , two crystallographically independent molecules required separate refinement cycles .
Basic: What biological assays are suitable for evaluating its activity?
Answer:
- Enzyme Inhibition : Glutaminase or kinase assays (IC₅₀ determination via fluorometric/colorimetric readouts).
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HCT-116, HeLa).
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., GSK-3β) .
Advanced: How to design docking studies to predict binding modes with target enzymes?
Answer:
- Protein Preparation : Retrieve PDB structure (e.g., GSK-3β: 1Q3W), remove water, add hydrogens.
- Ligand Preparation : Optimize geometry (DFT/B3LYP/6-31G*) and generate conformers (Open Babel).
- Grid Box : Center on active site (coordinates from co-crystallized ligand).
- Validation : Compare docking poses with known inhibitors (RMSD < 2.0 Å) .
Basic: What are typical derivatization strategies for modifying the pyrazole moiety?
Answer:
- Electrophilic Substitution : Introduce halogens (Cl/Br) at pyrazole C-4 using NCS/NBS.
- Cross-Coupling : Suzuki-Miyaura to install aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃).
- Functionalization : React –NH with acyl chlorides or sulfonating agents .
Advanced: How to analyze competing reaction pathways during pyridazine ring functionalization?
Answer:
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS.
- Computational Modeling : Use Gaussian or ORCA to calculate activation energies for competing pathways (e.g., SNAr vs. radical mechanisms).
- Isolation : Employ flash chromatography (SiO₂, EtOAc/hexane gradient) to separate products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
